molecular formula C13H15N5O3 B2552458 1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1798040-95-5

1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2552458
CAS No.: 1798040-95-5
M. Wt: 289.295
InChI Key: DOCWKWBVRICOOS-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and an oxolane ring

Preparation Methods

The synthesis of 1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally the introduction of the oxolane moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: The compound may be used in the development of new industrial processes or products, such as catalysts or coatings.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds containing the pyrazole ring, which may have similar biological activity or chemical reactivity.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, which may have similar properties and applications.

    Oxolane Derivatives: Compounds containing the oxolane ring, which may have similar structural features and reactivity.

Properties

IUPAC Name

1-methyl-6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-17-12(19)3-2-11(16-17)13(20)15-9-6-14-18(7-9)10-4-5-21-8-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCWKWBVRICOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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